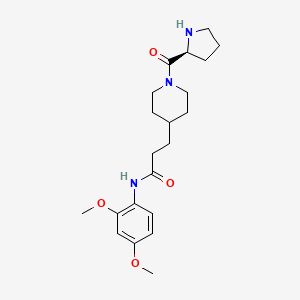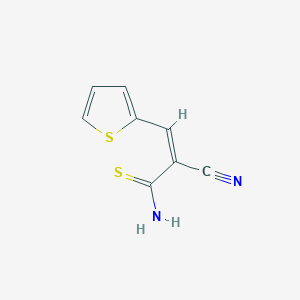![molecular formula C19H19N5O2 B5591648 2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15387487 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity Against Botrytis cinerea
Research conducted by Nagata et al. (2004) synthesized a series of 2-anilinopyrimidines and evaluated their fungicidal activities against Botrytis cinerea, a significant pathogen affecting agriculture. The study identified that specific substitutions on the pyrimidine ring could lead to compounds with excellent activity and minimal phytotoxicity, highlighting the potential of 2-anilinopyrimidines, including compounds similar to 2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide, as agricultural fungicides Nagata, T., Masuda, K., Maeno, S., & Miura, I. (2004). Pest Management Science, 60(4), 399-407.
Antiproliferative Activity Toward Cancer Cell Lines
Determann et al. (2012) explored the synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, demonstrating their ability to inhibit several cancer-related protein kinases, including Aurora B, PLK1, FAK, and VEGF-R2. This study indicates the potential of 2-anilinopyrimidines in cancer research, offering a scaffold for developing antiproliferative agents effective against various cancer cell lines Determann, R., Dreher, J., Baumann, K., Preu, L., Jones, P., Totzke, F., Schächtele, C., Kubbutat, M., & Kunick, C. (2012). European Journal of Medicinal Chemistry, 53, 254-263.
Directed C-H Bond Amination
Zhao et al. (2017) reported the use of 2-(pyridin-2-yl)aniline as a new directing group for C-H amination mediated by cupric acetate. This research demonstrates the utility of pyridinyl anilines in organic synthesis, particularly for aminating benzamide derivatives, which could be relevant for modifying compounds like this compound to enhance their biological activity or solubility Zhao, H.-Y., Wang, H.-Y., Mao, S., Xin, M., Zhang, H., & Zhang, S.-Q. (2017). Organic & Biomolecular Chemistry, 15(31), 6622-6631.
Antibacterial Agents Targeting DNA Polymerase III
Ali et al. (2001) discovered that 4-substituted 2-amino-6-(anilino)pyrimidines serve as selective inhibitors of DNA polymerase III in Staphylococcus aureus. This finding underscores the therapeutic potential of anilinopyrimidines as antibacterial agents, particularly against Gram-positive bacteria, by targeting a crucial enzyme in bacterial DNA replication Ali, A., Aster, S. D., Graham, D. W., Patel, G. F., Taylor, G. E., Tolman, R. L., Painter, R. E., Silver, L. L., Young, K., Ellsworth, K., Geissler, W., & Harris, G. S. (2001). Bioorganic & Medicinal Chemistry Letters.
Properties
IUPAC Name |
2-anilino-N-(2-pyridin-3-yloxypropyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14(26-17-8-5-9-20-13-17)10-21-18(25)15-11-22-19(23-12-15)24-16-6-3-2-4-7-16/h2-9,11-14H,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUIEPRLIRKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

